molecular formula C9H17NO B14423554 N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine CAS No. 82194-07-8

N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine

Cat. No.: B14423554
CAS No.: 82194-07-8
M. Wt: 155.24 g/mol
InChI Key: TZPYAUPCIFZVRK-UHFFFAOYSA-N
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Description

N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine typically involves the reaction of 3,6-dimethylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(pentan-2-ylidene)hydroxylamine
  • N-(hexan-2-ylidene)hydroxylamine
  • N-(heptan-2-ylidene)hydroxylamine

Uniqueness

N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is unique due to its specific structural features, such as the presence of dimethyl groups and a double bond in the heptene backbone. These features may confer distinct chemical reactivity and biological activity compared to other hydroxylamine derivatives.

Properties

CAS No.

82194-07-8

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(3,6-dimethylhept-5-en-2-ylidene)hydroxylamine

InChI

InChI=1S/C9H17NO/c1-7(2)5-6-8(3)9(4)10-11/h5,8,11H,6H2,1-4H3

InChI Key

TZPYAUPCIFZVRK-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(=NO)C

Origin of Product

United States

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